molecular formula C23H23ClFN3O3S B2909218 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1217024-65-1

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2909218
CAS No.: 1217024-65-1
M. Wt: 475.96
InChI Key: VEJAGGUHLVSPOH-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of organic molecules known as chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a diethylaminoethyl group, a fluorobenzo[d]thiazolyl group, and a chromene core, making it a complex and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Fluorobenzo[d]thiazolyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzo[d]thiazole derivative is introduced to the chromene core.

    Attachment of the Diethylaminoethyl Group: This can be done through an alkylation reaction using a diethylaminoethyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzo[d]thiazolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
  • N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Uniqueness

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is unique due to the presence of the fluorobenzo[d]thiazolyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S.ClH/c1-3-26(4-2)12-13-27(23-25-20-17(24)9-7-11-19(20)31-23)21(28)16-14-15-8-5-6-10-18(15)30-22(16)29;/h5-11,14H,3-4,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJAGGUHLVSPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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